molecular formula C6H7ClN2O2S B1178366 matrin 3 CAS No. 138820-55-0

matrin 3

Cat. No.: B1178366
CAS No.: 138820-55-0
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Matrin 3 is a nuclear matrix protein that serves as a crucial DNA- and RNA-binding protein involved in multiple stages of nucleic acid metabolism . It is characterized by two zinc finger domains that mediate DNA binding and two RNA recognition motifs (RRMs) that facilitate interactions with RNA, all connected by extensive intrinsically disordered regions . This domain structure allows this compound to play an integral role in diverse cellular processes including chromatin organization, transcriptional regulation, DNA damage response, RNA splicing, mRNA stability, and nuclear export . Mutations in the MATR3 gene are genetically linked to familial amyotrophic lateral sclerosis (ALS), frontotemporal dementia (FTD), and distal myopathy, highlighting its critical importance in neuromuscular health . Research indicates that this compound dysfunction, whether from mutation or mislocalization, is also a feature of sporadic ALS pathology, positioning it as a central player in neurodegenerative disease mechanisms . In research models, neurons demonstrate bidirectional vulnerability to this compound levels, with pathogenic mutants exhibiting enhanced neurotoxicity that is partially modulated by its zinc finger domains . Studies show that this compound interacts with key protein complexes like the TRanscription and EXport (TREX) complex, and disease-associated mutations can impede mRNA nuclear export, revealing a potential pathogenic mechanism for ALS . Furthermore, this compound is essential for maintaining neural stem cells during brain development, with deficiency leading to disordered differentiation and collapse of brain layer structure . This product is provided for research purposes to further investigate the complex functions of this compound in cellular physiology and its role in the pathogenesis of neurological and muscular disorders. For Research Use Only. Not intended for diagnostic or therapeutic applications.

Properties

CAS No.

138820-55-0

Molecular Formula

C6H7ClN2O2S

Synonyms

matrin 3

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

Matrin 3 shares functional and structural overlaps with other nucleic acid-binding proteins, particularly those implicated in neurodegeneration. Below is a detailed comparison:

Table 1: Comparative Analysis of this compound and Related Proteins

Feature This compound TDP-43 FUS/TLS PTB (Polypyrimidine Tract-Binding Protein)
Molecular Weight ~125 kDa ~43 kDa ~75 kDa ~57 kDa
Domains Zinc fingers, RRMs RRMs, prion-like domain RRM, prion-like domain, Zn finger RRMs, pyrimidine-binding domain
Primary Function RNA splicing, DNA repair, mRNA stability mRNA processing, stress granule dynamics RNA transport, DNA repair Splicing regulation, mRNA localization
Disease Association ALS, distal myopathy ALS, frontotemporal dementia ALS, FTD Cancer, neurodegeneration
Subcellular Localization Predominantly nuclear; cytoplasmic in ALS mutants Nuclear; cytoplasmic aggregates in disease Nuclear; cytoplasmic mislocalization in ALS Nuclear and cytoplasmic
Key Interactions FUS/TLS, Argonaute complexes This compound, hnRNPs This compound, SMN complex This compound, NOVA proteins

Functional Distinctions

RNA Splicing vs. Viral Regulation: this compound directly binds pyrimidine-rich intronic sequences to repress cryptic splicing, overlapping with PTB’s regulatory network . However, unlike PTB, this compound also enhances HIV-1 Rev-mediated viral RNA export without affecting Tat-dependent transcription .

Mutation-Driven Pathogenicity :

  • ALS-linked this compound mutants (e.g., S85C, P154S) increase protein stability and promote cytoplasmic accumulation, mirroring TDP-43 and FUS mislocalization . However, this compound’s nuclear retention persists even in mutants, unlike TDP-43, which forms cytoplasmic aggregates .

Developmental Roles: this compound is indispensable embryonically, whereas TDP-43 and FUS knockouts show postnatal lethality, highlighting its unique role in early development .

Structural Contrasts

  • This compound’s zinc finger domains distinguish it from TDP-43 and FUS, which rely on prion-like domains for liquid-liquid phase separation. This structural difference may explain this compound’s tighter nuclear retention under stress .
  • Chicken this compound exhibits a unique amino acid substitution in its zinc finger domain compared to mammals, suggesting species-specific functional adaptations .

Research Findings and Implications

Developmental Dynamics :

  • This compound levels in murine CNS drop sharply from postnatal day 9 (P9) to P60, correlating with synaptic maturation, but remain stable after 4 months . This decline may reduce reliance on this compound’s neurodevelopmental functions in adulthood .

ALS Pathogenesis :

  • This compound mutants disrupt mRNA export and promote FUS/TLS co-aggregation, synergizing with TDP-43 pathology to drive neurodegeneration .

Therapeutic Insights :

  • Targeting this compound’s RRM domains or stabilizing its nuclear localization could mitigate ALS progression, paralleling strategies explored for TDP-43 and FUS .

Preparation Methods

Selection of Cell Lines

Matrin 3 is endogenously expressed in human cell lines such as CHME3 microglial cells and 293Trex derivatives, which are commonly used due to their high permissiveness for viral replication and robust nuclear protein expression. CHME3 cells are maintained in Dulbecco’s Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and penicillin-streptomycin at 37°C under 5% CO₂. For large-scale preparations, 293TrexhZAP2 cells—a derivative of 293T cells engineered for doxycycline-inducible expression of myc-tagged proteins—are preferred for their high transfection efficiency and compatibility with affinity tagging systems.

Lysis Buffer Optimization

Effective extraction of this compound requires lysis buffers that preserve nuclear integrity while solubilizing matrix-associated proteins. A standard formulation includes:

  • 20 mM Tris-HCl (pH 7.5)

  • 150 mM NaCl

  • 1% NP-40

  • Protease inhibitors (e.g., PMSF, leupeptin, aprotinin)

  • Phosphatase inhibitors (e.g., sodium orthovanadate)

  • RNaseOUT (0.3 U/μl) to prevent RNA degradation.

Cells are lysed via sonication on ice (3 × 10-second pulses at 30% amplitude) followed by centrifugation at 13,000 rpm for 30 minutes to remove insoluble debris. Nuclear and cytoplasmic fractionation is achieved using a modified lysis buffer (10 mM Tris pH 8.0, 1.5 mM MgCl₂, 140 mM NaCl, 10 mM EDTA, 0.5% NP-40), with sequential centrifugation to isolate nuclei.

Immunoprecipitation and Affinity Purification

Antibody Selection

The monoclonal antibody 2539C3a (Santa Cruz Biotechnology, sc-81318) is widely used for immunoprecipitation (IP) and Western blotting due to its specificity for human, mouse, and rat this compound. For IP, Dynabeads Protein G (Invitrogen) are crosslinked with 10 μg of antibody using dimethyl pimelimidate (DMP) to minimize antibody leakage during elution.

Table 1: Key Reagents for this compound Immunoprecipitation

ReagentFunctionSource
Dynabeads Protein GMagnetic bead support for antibody bindingInvitrogen
RNase ARNA digestion to assess RNA dependenceThermo Fisher
SDS-PAGE resolving gelProtein separation post-IPBio-Rad

RNA-Dependent Interaction Analysis

This compound’s interactions with RNA-binding proteins (e.g., DDX17, EXOSC3) are validated by treating lysates with RNase A (10 μg/mL, 30 minutes at 37°C) prior to IP. RNA depletion reduces co-precipitation of this compound with EXOSC3 and ZAP by >70%, confirming RNA-mediated binding.

Chromatographic Techniques for High-Purity this compound

Size-Exclusion Chromatography (SEC)

Post-IP eluates are further purified using a Superose 6 Increase 10/300 GL column (Cytiva) equilibrated with 20 mM HEPES (pH 7.4), 150 mM KCl, and 1 mM DTT. SEC separates this compound (∼95 kDa) from contaminants like HNRNPs (34–50 kDa) and DDX17 (72–82 kDa).

Ion-Exchange Chromatography

Anion-exchange resins (e.g., Q Sepharose Fast Flow ) are employed for large-scale purification. This compound binds at 150 mM NaCl and elutes at 300 mM NaCl in a linear gradient, achieving >90% purity as quantified by densitometry.

Validation and Quality Control

Western Blotting

Post-purification validation uses matrin-3 (2539C3a) at 1:200 dilution with mouse IgGk BP-HRP (sc-516102) as the secondary antibody. Blots are developed with luminol reagent (sc-2048) and imaged using chemiluminescence.

Mass Spectrometry

LC–MS/MS analysis on a Waters Ultima Q-Tof identifies co-purified proteins (Table 2). This compound-specific peptides (e.g., VGDEDDEEGQGR) are detected with Mascot scores >40, ensuring sequence coverage >60%.

Table 2: this compound-Interacting Proteins Identified by LC–MS/MS

Protein NameAccession #Function in RNA Processing
DDX17Q92841RNA helicase, ZAP cofactor
EXOSC3Q9NQT5Exosome complex component
HNRNPUQ00839mRNA splicing and transport

Quantitative RT-PCR for RNA Association

Nuclear and cytoplasmic fractions are analyzed via qRT-PCR using primers for this compound-bound RNAs (e.g., HIV-1 transcripts). RNA stability is assessed by comparing Ct values in This compound-knockdown vs. control cells.

Troubleshooting Common Preparation Challenges

Low Yield in Immunoprecipitation

  • Cause : Incomplete crosslinking of antibodies to Protein G beads.

  • Solution : Optimize DMP concentration (20 mM) and incubation time (30 minutes).

RNase-Sensitive Interactions

  • Cause : Residual RNase activity in lysis buffers.

  • Solution : Increase RNaseOUT to 0.5 U/μl and pre-treat buffers with DEPC.

Non-Specific Binding in SEC

  • Cause : Aggregation of this compound with DDX17 or HNRNPs.

  • Solution : Pre-clear lysates with control IgG-bound beads and include 0.01% Tween-20 in SEC buffer .

Q & A

Basic: What experimental techniques are most reliable for detecting Matrin 3 in human tissue samples, and how should researchers validate their specificity?

Answer:
this compound detection commonly employs antibodies validated for techniques like Western blot (WB), immunohistochemistry (IHC-P), and immunofluorescence (IF). Recombinant monoclonal antibodies (e.g., [EPR10634(B)], ab151739) are preferred for high batch-to-batch consistency and specificity, as demonstrated in human fetal kidney, HeLa, and MCF-7 cell lysates . To validate specificity:

  • Perform knockout controls (e.g., CRISPR/Cas9-edited cell lines) to confirm antibody binding loss.
  • Compare signal intensity across tissues with known this compound expression levels (e.g., brain vs. liver).
  • Use secondary antibody controls (e.g., HRP-conjugated anti-rabbit IgG) to rule out non-specific binding .

Advanced: How do researchers resolve discrepancies in this compound subcellular localization observed across experimental models?

Answer:
Discrepancies in nuclear vs. cytoplasmic localization (e.g., in spinal cord vs. brain tissues) require multi-method validation:

  • Immunofluorescence with subcellular markers : Co-stain with nuclear (e.g., DAPI) and cytoplasmic markers (e.g., GAPDH) to confirm compartment-specific signals .
  • Fractionation assays : Separate nuclear and cytoplasmic protein fractions via differential centrifugation, then quantify this compound levels via WB .
  • Strain-specific considerations : In murine models, SW and B6 strains show developmental differences in this compound levels; ensure age-matched controls and strain consistency to mitigate variability .

Basic: What are the primary biological roles of this compound in gene regulation and RNA processing?

Answer:
this compound regulates gene expression through:

  • RNA binding : Stabilizes mRNA via direct interaction with AU-rich elements, as shown in HIV-1 Rev protein studies .
  • Nuclear matrix scaffolding : Facilitates chromatin organization through acidic domains, influencing transcription factor accessibility .
  • DNA damage response : Participates in mRNA splicing and repair mechanisms, with ALS-linked mutations impairing these functions .

Advanced: What methodological challenges arise when modeling this compound-associated ALS in transgenic mice, and how are they addressed?

Answer:
Key challenges include:

  • Developmental lethality : this compound knockout mice are embryonically lethal, necessitating conditional (Cre-Lox) or overexpression models .
  • Temporal expression dynamics : this compound levels decline postnatally; use inducible promoters (e.g., Tet-On) to control expression timing in adulthood .
  • Phenotypic variability : Monitor age-dependent changes (e.g., 1–4 months vs. 21 months) and combine behavioral assays (e.g., rotarod) with histopathology to capture disease progression .

Basic: How do researchers ensure ethical and reproducible experimental designs in this compound studies?

Answer:

  • Ethical approval : Obtain institutional review for animal/human studies, detailing euthanasia protocols and tissue sourcing .
  • Data transparency : Publish full WB membrane scans, antibody dilutions, and statistical methods (e.g., ANOVA for developmental timepoints) .
  • Replication : Use recombinant antibodies (animal-free production) to minimize batch variability and share protocols via repositories like Zenodo .

Advanced: What computational and biochemical methods are used to study this compound’s interaction networks in neurodegenerative diseases?

Answer:

  • Co-immunoprecipitation (IP) : Identify binding partners (e.g., FUS/TLS) in ALS models using validated antibodies and stringent wash buffers (e.g., RIPA buffer with 500 mM NaCl) .
  • Proteomics : Combine IP with mass spectrometry to map this compound interactomes in neuronal vs. glial cells .
  • Structural modeling : Predict mutation impacts (e.g., S85C in ALS) via tools like AlphaFold, followed by functional assays (e.g., luciferase reporter for splicing efficiency) .

Basic: How does this compound expression vary during central nervous system (CNS) development, and what implications does this have for disease modeling?

Answer:

  • Developmental decline : this compound levels drop sharply in murine brains and spinal cords from postnatal day 9 (P9) to P60, suggesting reduced demand in mature CNS .
  • Implications for ALS : Overexpression models must account for endogenous declines; use viral vectors (e.g., AAV9) to bypass developmental regulation in adult neurons .

Advanced: How can researchers reconcile conflicting data on this compound’s role in viral replication across different pathogens?

Answer:

  • Pathogen-specific assays : Compare this compound’s effect on HIV-1 (enhances Rev-mediated export) vs. Newcastle disease virus (suppresses replication) using siRNA knockdown in relevant cell lines (e.g., HEK293 for HIV) .
  • Context-dependent analysis : Control for cell type (e.g., neuronal vs. epithelial) and infection stage (early vs. late gene expression) .

Basic: What criteria should guide the selection of cell lines for in vitro this compound studies?

Answer:

  • Endogenous expression : Use HeLa (high nuclear this compound) or MCF-7 (moderate expression) for loss/gain-of-function studies .
  • Disease relevance : SH-SY5Y (neuronal) or iPSC-derived motor neurons for ALS-related mechanisms .
  • Validation : Confirm protein levels via WB and normalize to housekeeping genes (e.g., β-actin) .

Advanced: What strategies mitigate false positives in high-throughput screens for this compound-associated genetic modifiers?

Answer:

  • Triangulation : Cross-validate hits from CRISPR screens with RNAi libraries and patient exome data .
  • Pathway enrichment : Use tools like DAVID or Gene Ontology to filter candidates linked to mRNA splicing or nuclear transport .
  • Functional rescue : Test candidate genes in this compound-mutant models (e.g., zebrafish) for phenotypic reversal .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.